CD2314

概述

准备方法

CD2314的合成涉及多个步骤,首先制备蒽衍生物,然后引入噻吩羧酸部分。反应条件通常涉及使用诸如二甲基亚砜(DMSO)等有机溶剂以及催化剂,以促进所需产物的形成。 工业生产方法可能涉及优化这些反应条件以提高产率和纯度 .

化学反应分析

科学研究应用

Cancer Research

CD2314 has been extensively studied for its effects on different cancer cell lines. Notably, it has shown significant activity against human head and neck squamous cell carcinoma (HNSCC) with varying IC50 values across different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| 22B | 3.0 |

| 183A | 5.7 |

| 22A | 8.0 |

These results indicate that this compound can inhibit the growth of HNSCC cells effectively, suggesting its potential as a therapeutic agent in oncology .

Differentiation Induction in Acute Myeloid Leukemia

In the context of acute myeloid leukemia (AML), this compound has been evaluated for its differentiation-inducing capabilities. It was found to have minimal differentiation effects on acute promyelocytic leukemia (APL) cells compared to other agonists like all-trans retinoic acid . This highlights the compound's specific action profile and its potential limitations in certain therapeutic contexts.

Case Study 1: Breast Cancer Cell Lines

A comprehensive study involving T47D breast cancer cell lines assessed the effects of various retinoids, including this compound. The findings indicated that while AtRA significantly inhibited cell proliferation, this compound had a less pronounced effect but still contributed to changes in gene expression related to estrogen signaling pathways . This case study underscores the importance of understanding the nuanced roles that selective RARβ agonists like this compound play in cancer biology.

Case Study 2: Head and Neck Cancer Treatment

In another research project focusing on head and neck cancers, this compound was tested alongside other RAR agonists to evaluate its effectiveness in inhibiting tumor growth. The results revealed that this compound could inhibit growth effectively at lower concentrations compared to some other compounds tested, suggesting its potential utility in targeted cancer therapies .

作用机制

CD2314通过选择性结合并激活RARβ受体来发挥其作用。这种激活导致参与细胞生长、分化和凋亡的基因表达的调节。 所涉及的分子靶点和途径包括视黄酸信号通路,它调节负责这些细胞过程的基因的表达 .

相似化合物的比较

与其他视黄酸受体激动剂相比,CD2314在RARβ受体上的选择性很高,这一点是独一无二的。类似的化合物包括:

全反式视黄酸: 一种非选择性视黄酸受体激动剂,用于治疗急性早幼粒细胞白血病。

9-顺式视黄酸: 另一种非选择性视黄酸受体激动剂,具有更广泛的受体活性。

RARα和RARγ激动剂: 选择性激活其他视黄酸受体亚型的化合物,具有不同的生物学效应。this compound的独特性在于它能够选择性靶向RARβ受体,使其成为研究这些受体在各种生物过程中的特定作用的宝贵工具 .

生物活性

CD2314 is a selective agonist for the retinoic acid receptor beta (RARβ), a member of the nuclear receptor superfamily that plays a crucial role in regulating gene expression involved in various biological processes, including cell differentiation, growth, and apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and relevant case studies.

This compound exerts its biological effects primarily through the activation of RARβ. This receptor regulates gene expression by forming heterodimers with retinoid X receptors (RXRs) and binding to retinoic acid response elements (RAREs) in target gene promoters. The activation of RARβ by this compound has been shown to influence various signaling pathways, including those related to cell proliferation and apoptosis.

Key Findings:

- Selective Binding : this compound demonstrates a high affinity for RARβ with a dissociation constant (Kd) of 145 nM, while it shows significantly lower binding affinity for RARα (>3760 nM) and no binding to RARγ .

- Gene Expression Modulation : Treatment with this compound leads to increased expression of RARβ in pancreatic cancer cells, indicating a feedback mechanism that enhances retinoid signaling .

Effects on Cancer Cell Lines

This compound has been evaluated for its anticancer properties across various human cancer cell lines. Notably, it has shown selective inhibitory effects on head and neck squamous cell carcinoma (HNSCC) cells.

Inhibition Studies:

- IC50 Values : The compound exhibits IC50 values of 3.0 µM for 22B cells, 5.7 µM for 183A cells, and 8.0 µM for 22A cells . These results indicate its potential as an effective therapeutic agent against HNSCC.

- Impact on Cell Contractility : In pancreatic ductal adenocarcinoma (PDAC) cell lines, this compound treatment resulted in approximately a 50% reduction in maximum traction force generation, suggesting its role in modulating cellular mechanics through RARβ activation .

Comparative Analysis with Other Retinoids

Research has compared the efficacy of this compound with other retinoids such as all-trans retinoic acid (AtRA) and Am80 concerning their effects on breast cancer cell proliferation.

Case Studies

- Pancreatic Cancer : In studies involving Suit-2 cells (a PDAC line), treatment with this compound resulted in significant upregulation of RARβ expression and decreased cell contractility, highlighting its potential to restore retinoid signaling in aggressive cancer types .

- Head and Neck Cancer : The compound's selective inhibition of HNSCC cell growth suggests that targeting RARβ may be a viable strategy for treating this malignancy .

属性

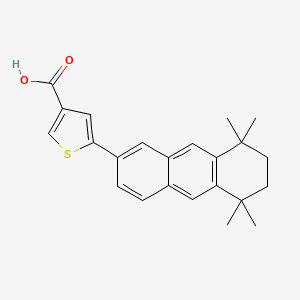

IUPAC Name |

5-(5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O2S/c1-22(2)7-8-23(3,4)19-11-16-9-15(6-5-14(16)10-18(19)22)20-12-17(13-26-20)21(24)25/h5-6,9-13H,7-8H2,1-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUSABQSUCBGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC(=CS4)C(=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。